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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of Roselipin
1A, a bioactive natural glycolipid. The information is based on the first asymmetric total

synthesis which also led to the elucidation of its complex stereostructure.

Introduction
Roselipin 1A is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-

1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme

involved in triacylglycerol formation, with IC50 values ranging from 15 to 22 μM.[1][2] This

makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and

hypertriglyceridemia. The complex structure of Roselipin 1A, featuring nine stereogenic

centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only

confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also

provided a pathway for creating analogues for further biological studies.[3] The synthesis was

achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]

Retrosynthetic Analysis
The synthetic strategy involves a convergent approach, assembling the molecule from two key

fragments: glycosyl sulfoxide 2 and alcohol 3. The retrosynthetic analysis is depicted below.
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Caption: Retrosynthetic analysis of Roselipin 1A.
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Summary of Key Reactions and Yields
The total synthesis of Roselipin 1A is characterized by several key stereoselective reactions.

The yields for the formation of key fragments and the final product are summarized below.

Step Reactants Product Yield (%)
Diastereomeri
c Ratio (dr)

Vinylogous

Mukaiyama Aldol

Reaction

Propionaldehyde Alcohol 8 90 >20:1

Multi-step

conversion
Alcohol 8

α,β-unsaturated

aldehyde 9
81 (3 steps) -

Paterson Aldol

Reaction
Aldehyde 9 anti-aldol product 88 >20:1

Horner-

Wadsworth-

Emmons

Olefination

Known aldehyde

6 + Phosphonate

17

Alkene 18 91 15:1 (E/Z)

LiHMDS-

mediated Aldol

Reaction

Aldehyde 5 +

Ethyl ketone 4
Aldol product 22 60 2:1

Dehydration with

Martin's

Sulfurane

Aldol product 22
α,β-unsaturated

ketone
90 -

β-Mannosylation

Glycosyl

sulfoxide 2 +

Alcohol 3

Compound 23 - -

Experimental Protocols
The following are detailed protocols for the key stages of the Roselipin 1A total synthesis.

Synthesis of Fragment 4 (Ethyl ketone)
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1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction[3][5]

Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama

aldol reaction is performed.

Yield: 90%[3][5]

Stereoselectivity: >20:1 dr[3][5]

Note: Specific reagents and conditions for this reaction are not detailed in the provided

search results.

2. Synthesis of α,β-unsaturated Aldehyde 9[3]

Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a

triethylsilyl (TES) ether.

Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage

using sodium borohydride.

Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane

to furnish the α,β-unsaturated aldehyde 9.

Overall Yield: 81% over three steps.[3]

3. Synthesis of Ketone 11 via Paterson Aldol Reaction[2]

Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.

Yield: 88%[2]

Stereoselectivity: >20:1 dr[2]

Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield.

[2]

Synthesis of Fragment 5 (Aldehyde)
1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination[3]
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Protocol: The synthesis commences with the known aldehyde 6. A Horner-Wadsworth-

Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17.

Yield: 91%[3]

Stereoselectivity: 15:1 E/Z ratio.[3]

Assembly of the Polyketide Backbone
1. LiHMDS-mediated syn-selective Aldol Reaction[3][6]

Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective

aldol reaction.

Product: Aldol product 22.

Yield: 60%[3][6]

Diastereoselectivity: 2:1 dr.[3][6]

Note: Both diastereomers were carried forward to the next step.

2. Dehydration to α,β-unsaturated Ketone[3]

Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.

Yield: 90%[3]

3. Deprotection to form Alcohol 3[2]

Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-

5,6-dicyano-1,4-benzoquinone (DDQ).

Yield: 91%[2]

Final Steps: Glycosylation and Deprotection
1. β-Selective Mannosylation[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://www.researchgate.net/figure/Completion-of-total-synthesis-of-roselipin-1A_fig5_386769100
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://www.researchgate.net/figure/Completion-of-total-synthesis-of-roselipin-1A_fig5_386769100
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://www.researchgate.net/figure/Completion-of-total-synthesis-of-roselipin-1A_fig5_386769100
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://www.researchgate.net/publication/386769100_Total_Synthesis_and_Stereochemical_Assignment_of_Roselipin_1A
https://www.researchgate.net/publication/386769100_Total_Synthesis_and_Stereochemical_Assignment_of_Roselipin_1A
https://pubs.acs.org/doi/full/10.1021/prechem.4c00082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: A late-stage, stereoselective β-mannosylation is performed using Crich's protocol,

coupling glycosyl sulfoxide 2 and alcohol 3.[3] The mannosyl sulfoxide is activated with triflic

anhydride at -78 °C in dichloromethane (DCM).[2]

Product: Compound 23.

2. Diastereoselective Reduction and Final Deprotection[2]

Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is

performed. This step achieves high diastereoselectivity (>20:1 dr).[2]

Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the

TES groups are removed with hydrofluoric acid in pyridine (HF·pyridine) to yield the final

product, Roselipin 1A.[2]

Overall Synthetic Workflow
The overall workflow for the total synthesis of Roselipin 1A is illustrated in the following

diagram.
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Synthesis of Fragment 5

Assembly and Final StepsPropionaldehyde Alcohol 8

VMAR
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Caption: Overall workflow of Roselipin 1A total synthesis.
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The first asymmetric total synthesis of Roselipin 1A has been successfully achieved,

unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key

transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction,

a Horner-Wadsworth-Emmons Olefination, and a late-stage β-selective mannosylation.[3] This

synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-

activity relationship of roselipins as DGAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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